![molecular formula C7H13N3 B1339718 3-(1H-Imidazol-1-yl)butan-1-amine CAS No. 93668-14-5](/img/structure/B1339718.png)
3-(1H-Imidazol-1-yl)butan-1-amine
Overview
Description
3-(1H-Imidazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H13N3 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .
Synthesis Analysis
Imidazole derivatives, including 3-(1H-Imidazol-1-yl)butan-1-amine, can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis
The molecular structure of 3-(1H-Imidazol-1-yl)butan-1-amine consists of a butan-1-amine chain with an imidazole ring attached to the third carbon .Chemical Reactions Analysis
Imidazole derivatives, including 3-(1H-Imidazol-1-yl)butan-1-amine, have been found to exhibit a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring.Scientific Research Applications
Therapeutic Potential
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They are also found in many commercially available drugs .
Antimicrobial Potential
Some imidazole derivatives have shown good antimicrobial potential . They can be used in the development of new antimicrobial drugs.
Coordination Polymers
Imidazole derivatives can be used in the synthesis of coordination polymers . These polymers have various potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .
Plant Growth Regulators
Imidazole derivatives can also be used as plant growth regulators . They can help in the growth and development of plants.
Synthesis of Functional Molecules
Imidazole derivatives are key components in the synthesis of functional molecules that are used in a variety of everyday applications .
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities as reported in the literature .
Future Directions
properties
IUPAC Name |
3-imidazol-1-ylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZALYDSTDIFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553174 | |
Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)butan-1-amine | |
CAS RN |
93668-14-5 | |
Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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